Cas no 799796-66-0 (2-Piperazinone,1-methyl-3-phenyl-)

2-Piperazinone,1-methyl-3-phenyl- is a heterocyclic compound featuring a piperazinone core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its piperazinone scaffold is of interest due to its role as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's stability and functional group compatibility make it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery. Its well-defined chemical properties ensure reproducibility in research and industrial processes.
2-Piperazinone,1-methyl-3-phenyl- structure
799796-66-0 structure
Product name:2-Piperazinone,1-methyl-3-phenyl-
CAS No:799796-66-0
MF:C11H14N2O
MW:190.24166
MDL:MFCD28347678
CID:556845
PubChem ID:11286960

2-Piperazinone,1-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazinone,1-methyl-3-phenyl-
    • 1-METHYL-3-PHENYLPIPERAZIN-2-ONE
    • Piperazinone, 1-methyl-3-phenyl- (9CI)
    • 1-methyl-2-oxo-3-phenylpiperazine
    • AG-H-20466
    • AGN-PC-0061C1
    • KB-219264
    • Piperazinone, 1-methyl-3-phenyl-
    • SureCN6068770
    • 1-methyl(phenyl)-piperazin-2-one
    • 799796-66-0
    • Piperazinone,1-methyl-3-phenyl-(9ci)
    • EN300-6766510
    • GHFORXSVFVCFSN-UHFFFAOYSA-N
    • FT-0700558
    • SCHEMBL6068770
    • DTXSID10461209
    • CS-B1169
    • DB-277788
    • MDL: MFCD28347678
    • Inchi: InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
    • InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
    • SMILES: CN1CCNC(C1=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

2-Piperazinone,1-methyl-3-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6766510-5.0g
1-methyl-3-phenylpiperazin-2-one
799796-66-0 95.0%
5.0g
$4448.0 2025-03-12
Enamine
EN300-6766510-0.05g
1-methyl-3-phenylpiperazin-2-one
799796-66-0 95.0%
0.05g
$908.0 2025-03-12
Enamine
EN300-6766510-10.0g
1-methyl-3-phenylpiperazin-2-one
799796-66-0 95.0%
10.0g
$8668.0 2025-03-12
eNovation Chemicals LLC
Y0990962-1g
1-methyl-3-phenylpiperazin-2-one hydrochloride
799796-66-0 95%
1g
$650 2025-02-28
eNovation Chemicals LLC
Y0990962-1g
1-methyl-3-phenylpiperazin-2-one hydrochloride
799796-66-0 95%
1g
$820 2024-08-02
Enamine
EN300-6766510-2.5g
1-methyl-3-phenylpiperazin-2-one
799796-66-0 95.0%
2.5g
$2257.0 2025-03-12
Enamine
EN300-6766510-0.25g
1-methyl-3-phenylpiperazin-2-one
799796-66-0 95.0%
0.25g
$995.0 2025-03-12
A2B Chem LLC
AH51190-250mg
1-Methyl-3-phenylpiperazin-2-one
799796-66-0 95%
250mg
$467.00 2024-04-19
eNovation Chemicals LLC
Y0990962-1g
1-methyl-3-phenylpiperazin-2-one hydrochloride
799796-66-0 95%
1g
$650 2025-02-20
Chemenu
CM322265-1g
1-Methyl-3-phenylpiperazin-2-one
799796-66-0 95%+
1g
$1083 2022-09-28

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